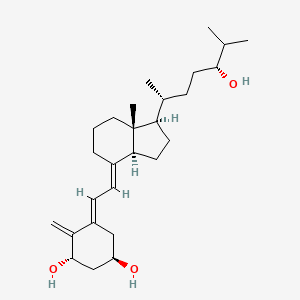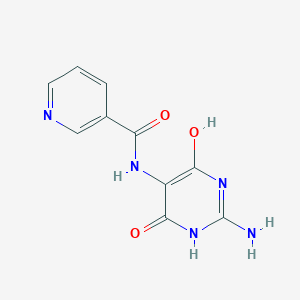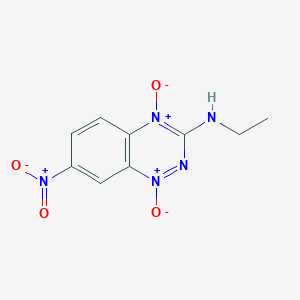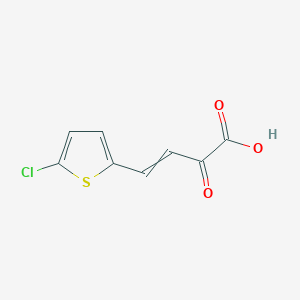
Ethyl 2-(4-ethylsulfonylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-ethylsulfonylphenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound features a propanoate group attached to a phenyl ring substituted with an ethylsulfonyl group. The compound’s structure and properties make it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-ethylsulfonylphenyl)propanoate can be synthesized through the esterification of 2-(4-ethylsulfonylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. The process may also include purification steps such as distillation or recrystallization to obtain the desired ester in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-ethylsulfonylphenyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Reduction: The ethylsulfonyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (e.g., bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Hydrolysis: 2-(4-ethylsulfonylphenyl)propanoic acid and ethanol.
Reduction: Ethyl 2-(4-ethylphenyl)propanoate.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Applications De Recherche Scientifique
Ethyl 2-(4-ethylsulfonylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of ethyl 2-(4-ethylsulfonylphenyl)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethylsulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-ethylsulfonylphenyl)propanoate can be compared with other esters and sulfonyl-substituted compounds:
Ethyl 2-(4-methylsulfonylphenyl)propanoate: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
Ethyl benzoate: A simpler ester with a benzene ring and no additional substituents.
Ethyl acetate: A common ester used as a solvent, with a much simpler structure.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C13H18O4S |
|---|---|
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
ethyl 2-(4-ethylsulfonylphenyl)propanoate |
InChI |
InChI=1S/C13H18O4S/c1-4-17-13(14)10(3)11-6-8-12(9-7-11)18(15,16)5-2/h6-10H,4-5H2,1-3H3 |
Clé InChI |
ZKDWXGAYVPIFEM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)C1=CC=C(C=C1)S(=O)(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-imidazol-1-yl-8-[2-methoxyethyl(methyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638063.png)

![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12638094.png)
![N-{(2S)-1-[(4-fluorobenzyl)amino]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B12638102.png)
![N-((8-(3-methylbutanoyl)-1-oxa-8-azaspiro[4.5]decan-2-yl)methyl)pivalamide](/img/structure/B12638103.png)
![2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol](/img/structure/B12638105.png)

![4-(3-Hydroxyphenyl)-2-morpholin-4-yl-8-piperazin-1-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12638111.png)


![(11S,12R,16S)-14-naphthalen-1-yl-11-(thiophene-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12638136.png)
![2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12638148.png)
![4'-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12638152.png)
